N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a p-tolyl group, and a thiadiazole ring, which are connected through a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Thioacetamide Linkage Formation: The thiadiazole derivative is then reacted with 4-chlorophenyl acetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the thioacetamide linkage.
Final Product Formation: The intermediate product is further reacted with p-tolyl isothiocyanate under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Material Science: Thiadiazole derivatives, including this compound, are explored for their electronic and optical properties. They are used in the design of organic semiconductors and photovoltaic materials.
Agricultural Chemistry: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation and survival.
Pesticidal Activity: The compound interferes with the normal metabolic processes of pests, leading to their death.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:
N-(4-chlorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
N-(4-chlorophenyl)-2-((3-(phenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the para-tolyl group enhances its lipophilicity and may contribute to its higher biological activity compared to other isomers.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXODIQSQAVGWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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